N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
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Overview
Description
N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to target succinate dehydrogenase (sdh) , a key enzyme in the citric acid cycle and the electron transport chain. SDH plays a crucial role in energy production within cells.
Mode of Action
It’s suggested that the compound may interact with its target, sdh, through strong hydrogen bond formations . This interaction could potentially inhibit the function of SDH, leading to alterations in cellular energy production.
Biochemical Pathways
The compound likely affects the citric acid cycle and the electron transport chain due to its potential inhibition of SDH . These pathways are critical for cellular respiration and energy production. Inhibition of SDH could disrupt these processes, leading to various downstream effects depending on the cell type and physiological context.
Pharmacokinetics
The compound is predicted to be soluble in methanol , which could influence its absorption and distribution within the body
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions. The exact nature of these interactions depends on the specific structure and functional groups present in the thiophene derivative.
Cellular Effects
Thiophene derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiophene derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies over time .
Dosage Effects in Animal Models
The effects of thiophene derivatives can vary with dosage, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Thiophene derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiophene derivatives can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiophene derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
The synthesis of N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the sulfonamide group: This step involves the reaction of thiophene with N-methylbenzenesulfonamide under suitable conditions.
Attachment of the ethylphenylmethyl group: This can be done using a Friedel-Crafts alkylation reaction where the thiophene derivative reacts with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst.
Chemical Reactions Analysis
N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry:
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Tipepidine: A thiophene-containing drug used as an antitussive agent.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-3-16-9-11-17(12-10-16)15-22-21(24)20-19(13-14-27-20)23(2)28(25,26)18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJSAPKFWZKZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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